5-Bromo-4-(tert-butoxy)-2-chloropyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic and Materials Chemistry Research
The pyrimidine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms, is of immense significance due to its prevalence in biologically crucial molecules such as DNA and RNA. veeprho.comnih.gov This inherent biological relevance has made pyrimidine derivatives a focal point in medicinal chemistry for the development of therapeutic agents with a wide spectrum of activities, including anticancer, antiviral, and antimicrobial properties. veeprho.commdpi.com The electron-deficient nature of the pyrimidine ring, coupled with its ability to form strong hydrogen bonds, allows for effective interaction with various biological targets. beilstein-journals.org
Beyond the realm of medicine, pyrimidine scaffolds are increasingly being incorporated into advanced functional materials. Their electron-accepting properties make them ideal components for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OPVs). google.com In OLEDs, pyrimidine-based materials can serve as efficient electron transporters or as part of the emissive layer, contributing to improved device performance and stability. google.comnih.gov Furthermore, the rigid and well-defined geometry of pyrimidine-based ligands has been exploited in the construction of metal-organic frameworks (MOFs). google.commedkoo.comresearchgate.netevitachem.comnih.gov These porous materials exhibit remarkable properties for gas storage, separation, and catalysis, with the pyrimidine units playing a key role in the framework's structure and functionality. google.commedkoo.com
Overview of Dihalo- and tert-Butoxy-Substituted Pyrimidines in Synthetic Methodologies
Dihalo- and tert-butoxy-substituted pyrimidines are particularly valuable precursors in organic synthesis due to the distinct reactivity of each substituent, which allows for sequential and site-selective modifications. Dihalopyrimidines, such as 2,4-dichloropyrimidine (B19661) or 5-bromo-2-chloropyrimidine (B32469), offer multiple reactive sites for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
The regioselectivity of these reactions is a key aspect of their synthetic utility. In SNAr reactions on 2,4-dihalopyrimidines, substitution typically occurs preferentially at the C4 position. google.comacs.orgjchemrev.com This is because the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at C4 is better stabilized by the adjacent nitrogen atom and the para-nitrogen atom. rsc.org However, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, selectivity can be influenced by several factors, including the nature of the halogen, the catalyst-ligand system, and the substrate itself. rsc.orgmdpi.comillinois.edu Generally, the C4 position is more reactive, but C2-selective couplings have been achieved using specialized bulky ligands that alter the conventional reaction pathway. beilstein-journals.orggoogle.com The difference in reactivity between bromine and chlorine atoms (C-Br bonds being generally more reactive in oxidative addition than C-Cl bonds) can also be exploited for selective, stepwise functionalization, as seen in substrates like 5-bromo-2-chloropyrimidine. rsc.org
The introduction of a tert-butoxy (B1229062) group adds another layer of synthetic versatility. The bulky tert-butyl group can exert significant steric hindrance, influencing the regioselectivity of subsequent reactions by directing incoming reagents to less hindered positions. evitachem.com Moreover, the tert-butoxy group can serve as a protecting group for a hydroxyl functionality. While stable under many reaction conditions, it can be cleaved under acidic conditions to reveal the corresponding pyrimidinone, which can then participate in further chemical transformations. This dual role as a sterically directing and protecting group makes tert-butoxy-substituted pyrimidines powerful intermediates in multi-step syntheses.
Below is a table summarizing examples of synthetic methodologies involving dihalo- and tert-butoxy-substituted pyrimidines.
| Starting Material | Reagents and Conditions | Product | Yield | Reaction Type |
| 2,4-Dichloropyrimidine | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 2-Chloro-4-phenylpyrimidine | 95% | Suzuki Coupling |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid, Pd₂(dba)₃, P(t-Bu)₃, KF, THF, 50 °C | 5-Aryl-2-chloropyrimidine | Moderate | Suzuki Coupling |
| 2,4,6-Trichloropyrimidine | Pyridine | Successive substitution products | - | Nucleophilic Aromatic Substitution |
| 4,6-Dichloropyrimidine | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 4-Aryl-6-chloropyrimidine | Good | Suzuki Coupling |
Research Context of 5-Bromo-4-(tert-butoxy)-2-chloropyrimidine within Pyrimidine Chemistry
This compound is a strategically designed synthetic intermediate that combines the key features of halogenated and tert-butoxy-substituted pyrimidines. Its structure offers three distinct points of reactivity: a chlorine atom at the C2 position, a bromine atom at the C5 position, and a tert-butoxy group at the C4 position. This trifunctional nature makes it a highly valuable building block in the synthesis of complex, polysubstituted pyrimidine derivatives, particularly for applications in medicinal chemistry.
The chlorine at C2 and the bromine at C5 are both amenable to displacement via cross-coupling reactions or nucleophilic substitution. evitachem.com The differential reactivity of the C-Cl and C-Br bonds allows for selective, sequential functionalization. For instance, the C-Br bond is generally more reactive in palladium-catalyzed oxidative addition, enabling selective Suzuki or Heck couplings at the C5 position while leaving the C2-chloro substituent intact for subsequent modification. evitachem.comrsc.org This sequential approach is fundamental in building molecular complexity in a controlled manner.
A closely related compound, 5-bromo-2-chloropyrimidine, is a known key intermediate in the synthesis of Macitentan, a potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. google.commedkoo.comgoogle.comacs.org In the synthesis of Macitentan, the 5-bromo-2-chloropyrimidine moiety is introduced in the final steps of the synthetic route, highlighting the crucial role of such dihalogenated pyrimidines in constructing complex drug molecules. acs.org
While direct, large-scale applications of this compound in the synthesis of a specific marketed drug are not as prominently documented, its utility is evident in the context of drug discovery and development. It serves as a versatile scaffold for creating libraries of novel compounds, for example, in the development of kinase inhibitors, a major class of anticancer drugs. acs.orgnih.goved.ac.uknih.gov The synthesis of this compound is typically achieved through the bromination of 4-(tert-butoxy)-2-chloropyrimidine, a reaction that selectively introduces the bromine atom at the desired C5 position. evitachem.com The presence of the tert-butoxy group not only influences the electronic and steric properties of the molecule but also offers the potential for later conversion to a pyrimidinone, further expanding its synthetic possibilities.
The following table presents a hypothetical reaction scheme illustrating the potential synthetic utility of this compound as a versatile intermediate.
| Intermediate | Reaction | Potential Product Class |
| This compound | 1. Selective Suzuki coupling at C5 position2. Nucleophilic substitution at C2 position | Polysubstituted pyrimidine derivatives for kinase inhibitor screening |
| This compound | 1. Nucleophilic substitution with an amine at C22. Acid-catalyzed deprotection of tert-butoxy group | Functionalized 5-bromocytosine (B1215235) analogues |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrClN2O/c1-8(2,3)13-6-5(9)4-11-7(10)12-6/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGJQUSNGCJOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC(=NC=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575885 | |
| Record name | 5-Bromo-4-tert-butoxy-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57054-94-1 | |
| Record name | 5-Bromo-2-chloro-4-(1,1-dimethylethoxy)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57054-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-tert-butoxy-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 4 Tert Butoxy 2 Chloropyrimidine
Strategic Approaches to Pyrimidine (B1678525) Ring Functionalization
The functionalization of the pyrimidine ring is a cornerstone of heterocyclic chemistry, enabling the synthesis of a vast array of derivatives. The electron-deficient nature of the pyrimidine ring dictates its reactivity, particularly towards nucleophilic substitution, while electrophilic substitution generally requires activating groups to be present on the ring.
The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a key step. Due to the electronic properties of the ring, the C-5 position is the most susceptible to electrophilic attack, especially when activating groups (like hydroxyl or amino groups) are present at the C-2 and C-4 positions. Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine, often in a polar solvent like acetic acid or dimethylformamide (DMF) acs.orgresearchgate.netmdpi.com. The choice of reagent and conditions can be optimized to achieve high regioselectivity and yield acs.org. For instance, the bromination of pyrimidine nucleosides at the C-5 position has been successfully achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) researchgate.net.
Chlorination of pyrimidine rings, particularly the conversion of hydroxyl or oxo groups to chloro groups, is a fundamental transformation in the synthesis of many pyrimidine-based intermediates. This reaction is crucial for activating the ring positions (C-2, C-4, C-6) for subsequent nucleophilic substitution reactions. The most widely used chlorinating agent for this purpose is phosphorus oxychloride (POCl₃) prepchem.comnih.gov. The reaction typically involves heating the hydroxy-pyrimidine substrate in excess POCl₃, often in the presence of a tertiary amine base like N,N-dimethylaniline or triethylamine nih.govchemicalbook.comgoogle.com. Alternative reagents such as phosphorus pentachloride (PCl₅) can also be employed chemicalbook.comchemicalbook.com. Modern, more sustainable methods aim to reduce the amount of excess POCl₃, utilizing solvent-free conditions in sealed reactors to achieve high yields and minimize waste nih.gov.
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Reflux in excess reagent, often with a base (e.g., tertiary amine) prepchem.comnih.gov. | Widely used, effective for converting C=O to C-Cl nih.gov. | Often requires large excess, harsh workup to quench reagent nih.gov. |
| Phosphorus Pentachloride (PCl₅) | Heating with the substrate, often in a non-polar solvent chemicalbook.com. | Powerful chlorinating agent. | Solid, can be difficult to handle; produces HCl gas chemicalbook.com. |
The tert-butoxy (B1229062) group is introduced onto the pyrimidine ring via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a good leaving group, typically a chlorine atom, at an activated position (C-2 or C-4) is displaced by a tert-butoxide nucleophile. The bulky nature of the tert-butyl group can influence the reaction's regioselectivity and the properties of the final product sarchemlabs.commasterorganicchemistry.com.
The direct source of the nucleophile is typically an alkali metal tert-butoxide, such as potassium tert-butoxide (KOtBu) or sodium tert-butoxide sarchemlabs.com. These reagents are strong, non-nucleophilic bases, but in the context of an SNAr reaction on an electron-poor heterocycle, the tert-butoxide anion acts as a potent nucleophile sarchemlabs.commasterorganicchemistry.com. The reaction is generally carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The use of tert-butanol (B103910) itself can also be a solvent, particularly in reactions where the base is generated in situ google.comscialert.net. The reaction's regioselectivity is critical; on a dichlorinated pyrimidine like 5-bromo-2,4-dichloropyrimidine (B17362), the C-4 position is generally more reactive towards nucleophilic attack than the C-2 position, allowing for selective mono-substitution under controlled conditions.
Introduction of the tert-Butoxy Group
Multi-Step Synthesis Pathways from Simpler Pyrimidine Precursors
The synthesis of 5-Bromo-4-(tert-butoxy)-2-chloropyrimidine is not a single-step process but rather a designed sequence of reactions starting from more accessible pyrimidine precursors. This approach allows for the controlled installation of each functional group.
A common and logical pathway begins with a pre-functionalized pyrimidine, such as 5-bromouracil (B15302), and proceeds through sequential halogenation and alkylation steps. This ensures the correct placement of each substituent.
A representative synthesis pathway is as follows:
Chlorination of 5-Bromouracil: The starting material, 5-bromouracil, possesses two hydroxyl (in its tautomeric keto form) groups at the C-2 and C-4 positions. A double chlorination reaction is performed to convert this precursor into the highly reactive intermediate, 5-bromo-2,4-dichloropyrimidine chemicalbook.comchemicalbook.com. This is typically accomplished by heating 5-bromouracil with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) prepchem.comchemicalbook.com.
Regioselective Alkylation: The intermediate 5-bromo-2,4-dichloropyrimidine is then subjected to a regioselective nucleophilic substitution reaction. By carefully controlling the stoichiometry (using approximately one equivalent of the nucleophile) and reaction temperature, one of the chlorine atoms can be selectively replaced. The C-4 position of the pyrimidine ring is more activated and thus more susceptible to nucleophilic attack than the C-2 position. Reacting 5-bromo-2,4-dichloropyrimidine with potassium tert-butoxide results in the displacement of the C-4 chlorine to yield the final product, this compound lookchem.com.
| Step | Starting Material | Reagents & Conditions | Product | Typical Yield |
|---|---|---|---|---|
| 1 | 5-Bromouracil | POCl₃, reflux prepchem.com or PCl₅ in 1,1,2-trichloroethane, reflux chemicalbook.com. | 5-Bromo-2,4-dichloropyrimidine | 82-99% prepchem.comchemicalbook.com |
| 2 | 5-Bromo-2,4-dichloropyrimidine | Potassium tert-butoxide (KOtBu) in an aprotic solvent (e.g., THF), controlled temperature. | This compound | Not specified in sources |
One-Pot Synthetic Procedures for Halogenated Pyrimidines
No specific one-pot synthetic procedures for this compound were found in the search results.
Optimization of Reaction Conditions and Yields in this compound Synthesis
No data regarding the optimization of reaction conditions or corresponding yields for the synthesis of this compound could be located.
Scalability Considerations for Research and Development
There is no available information discussing the scalability of any synthetic route for this compound for research and development purposes.
Reactivity and Mechanistic Aspects of 5 Bromo 4 Tert Butoxy 2 Chloropyrimidine Transformations
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the inductive electron-withdrawing effects of the chloro and bromo substituents, making the ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.
The chloro group at the C-2 position is an excellent leaving group and is situated at a position activated by both ring nitrogen atoms. This makes it a primary site for SNAr reactions. A variety of oxygen-based (e.g., alkoxides, phenoxides) and nitrogen-based (e.g., primary and secondary amines) nucleophiles can readily displace the chloride. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the chloride ion to yield the substituted product.
The general reactivity for SNAr on dichloropyrimidines often favors the C-4 position; however, the specific substitution pattern of 5-bromo-4-(tert-butoxy)-2-chloropyrimidine significantly alters this outcome, as discussed in section 3.1.4. wuxiapptec.com
Table 1: Representative SNAr Reactions at the C-2 Position
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| O-Nucleophile | Sodium Methoxide (NaOMe) | 5-Bromo-4-(tert-butoxy)-2-methoxypyrimidine |
| N-Nucleophile | Pyrrolidine | 2-(Pyrrolidin-1-yl)-5-bromo-4-(tert-butoxy)pyrimidine |
| O-Nucleophile | Sodium Phenoxide (NaOPh) | 5-Bromo-4-(tert-butoxy)-2-phenoxypyrimidine |
| N-Nucleophile | Benzylamine (BnNH₂) | N-Benzyl-5-bromo-4-(tert-butoxy)pyrimidin-2-amine |
In contrast to the C-2 chloro position, the C-4 tert-butoxy (B1229062) group is a poor leaving group under typical SNAr conditions. The tert-butoxide anion is a much stronger base and therefore less stable than the chloride anion. While substitution of alkoxy groups on activated pyrimidine rings can occur, it generally requires more forcing conditions than the displacement of a halogen. chemrxiv.orgchemrxiv.org Furthermore, the significant steric bulk of the tert-butoxy group sterically hinders the approach of a nucleophile to the C-4 carbon, making substitution at this position kinetically unfavorable.
The C-5 position of the pyrimidine ring is not electronically activated towards traditional SNAr reactions. Unlike the C-2 and C-4 positions, which are ortho and para to the ring nitrogens, the C-5 position is meta. Consequently, the negative charge of the intermediate Meisenheimer complex cannot be effectively delocalized onto the ring nitrogen atoms. As a result, direct nucleophilic displacement of the bromine atom at C-5 via an SNAr mechanism is generally not observed.
The regioselectivity of SNAr reactions on this compound is a direct consequence of competing stereoelectronic effects.
Electronic Effects: The pyrimidine ring's two nitrogen atoms make the C-2 and C-4 positions the most electrophilic. Frontier molecular orbital theory suggests that for many 2,4-disubstituted pyrimidines, the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at the C-4 position, predicting it to be the more reactive site. stackexchange.com The electron-withdrawing bromo group at C-5 further activates the ring.
Steric Effects: The decisive factor for this specific molecule is the profound steric hindrance exerted by the tert-butoxy group at the C-4 position. wuxiapptec.com This bulky group effectively shields the C-4 carbon from the approach of nucleophiles. This steric impediment overrides the intrinsic electronic preference, directing nucleophilic attack almost exclusively to the more accessible C-2 position. researchgate.netrsc.org The combination of a good leaving group (chloride) at the sterically accessible and electronically activated C-2 position makes it the sole site of SNAr reactivity.
Metal-Catalyzed Cross-Coupling Reactions
While the C-5 bromo position is inert to SNAr, it is the primary site of reactivity in metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron species (like a boronic acid) and an organic halide. For this compound, a high degree of site-selectivity is observed.
The key step in the catalytic cycle that determines the site of reaction is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of halogens in this step generally follows the trend: I > Br > Cl > F. nih.gov Consequently, the palladium catalyst will preferentially react with the more labile carbon-bromine bond at C-5 over the stronger carbon-chlorine bond at C-2. nih.gov This inherent reactivity difference allows for selective functionalization at the C-5 position, leaving the C-2 chloro group intact for subsequent transformations, such as SNAr reactions. researchgate.netrsc.org
Table 2: Typical Conditions for Suzuki-Miyaura Coupling at the C-5 Position
| Component | Example | Purpose |
|---|---|---|
| Substrate | This compound | Electrophile |
| Coupling Partner | Phenylboronic Acid | Nucleophile Source |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates C-C bond formation |
| Base | Na₂CO₃, K₂CO₃, or K₃PO₄ | Activates the organoboron species |
| Solvent | 1,4-Dioxane/H₂O, DME, or Toluene | Reaction Medium |
| Temperature | 70-100 °C | Provides activation energy |
This predictable site-selectivity makes this compound a valuable intermediate for the sequential and regiocontrolled synthesis of complex, polysubstituted pyrimidines. mdpi.com
Negishi-Type Cross-Coupling with Indium Organometallics
The palladium-catalyzed cross-coupling of organoindium reagents with dihalopyrimidines represents an effective method for the formation of carbon-carbon bonds. Research on 5-bromo-2-chloropyrimidine (B32469), a close structural analog of the title compound, demonstrates the utility and selectivity of this transformation. The reaction with triorganoindium reagents (R₃In) can be controlled to achieve either mono- or disubstitution.
The chemoselectivity of the reaction is highly dependent on the stoichiometry of the indium reagent. Using a substoichiometric amount (e.g., 40 mol%) of the triorganoindium reagent in the presence of a palladium catalyst such as Pd(PPh₃)₄ leads to the selective substitution of the bromine atom at the C5 position. This selectivity is attributed to the higher reactivity of the C-Br bond compared to the C-Cl bond towards oxidative addition to the Pd(0) catalyst. Increasing the amount of the organoindium reagent to 100 mol% results in the substitution of both halogen atoms, affording the 2,5-disubstituted pyrimidine.
This methodology has been successfully applied to the synthesis of the marine alkaloid hyrtinadine A, where a key step involved a twofold cross-coupling of a tri(3-indolyl)indium reagent with 5-bromo-2-chloropyrimidine. The reaction proceeds in good yields and demonstrates the viability of using complex, heterocyclic organometallics. Furthermore, sequential one-pot cross-couplings using two different triorganoindium reagents have been performed to synthesize unsymmetrically 2,5-disubstituted pyrimidines.
Table 1: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloropyrimidine with Triorganoindium Reagents This interactive table summarizes the selective functionalization of a dihalopyrimidine substrate.
| Organoindium Reagent (R₃In) | Stoichiometry (mol %) | Catalyst | Product(s) | Yield (%) |
|---|---|---|---|---|
| (Ph)₃In | 40 | Pd(PPh₃)₄ | 2-Chloro-5-phenylpyrimidine | 85 |
| (Thienyl)₃In | 40 | Pd(PPh₃)₄ | 2-Chloro-5-(thienyl)pyrimidine | 78 |
| (Indolyl)₃In | 40 | Pd(PPh₃)₄ | 2-Chloro-5-(indolyl)pyrimidine | 70 |
| (Ph)₃In | 100 | Pd(PPh₃)₄ | 2,5-Diphenylpyrimidine | 82 |
| (Indolyl)₃In | 100 | Pd(PPh₃)₄ | 2,5-Di(indolyl)pyrimidine | 63 |
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. rsc.orgchemrxiv.org This reaction is widely used for the synthesis of aryl amines from aryl halides. organic-chemistry.orgwikipedia.org For a substrate like this compound, Buchwald-Hartwig amination offers a route to introduce amine functionalities selectively.
Given the differential reactivity of the C-Br and C-Cl bonds, selective mono-amination at the C5 position is expected under carefully controlled conditions. The higher propensity of aryl bromides to undergo oxidative addition compared to aryl chlorides allows for a reaction window where the C-Br bond can be functionalized while the C-Cl bond remains intact. researchgate.net This typically involves using mild reaction conditions, appropriate ligand selection (e.g., bulky, electron-rich phosphines), and controlling the reaction time and temperature. libretexts.orgnih.gov
While specific literature examples for the Buchwald-Hartwig amination of this compound are not prevalent, studies on related dihalopyrimidines and dichloropyridines support this predicted selectivity. researchgate.netresearchgate.net For instance, palladium-catalyzed aminations on dichloropyridines have demonstrated that selective mono-amination can be achieved with high efficiency. researchgate.net The choice of catalyst system, including the palladium precursor and the phosphine (B1218219) ligand, is crucial for achieving high selectivity and yields. researchgate.net Subsequent amination at the C2 position would require more forcing conditions to replace the less reactive chlorine atom.
Other Palladium- and Transition Metal-Catalyzed Processes
Beyond Negishi and Buchwald-Hartwig reactions, this compound is a suitable substrate for a range of other transition metal-catalyzed cross-coupling reactions. These methods provide access to a wide array of functionalized pyrimidines.
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with an organic halide, is one of the most versatile C-C bond-forming methods. mdpi.commdpi.com The title compound can react selectively at the C5 position with various aryl- or heteroarylboronic acids or esters in the presence of a palladium catalyst and a base. The C-Cl bond at C2 would generally require more forcing conditions to react, allowing for sequential functionalization.
Hiyama Coupling: This involves the coupling of organosilanes with organic halides, catalyzed by palladium. It offers an alternative to boron-based reagents and is known for its tolerance of various functional groups. An efficient Hiyama reaction has been developed for pyrimidin-2-yl tosylates, indicating the pyrimidine core's suitability for this type of transformation.
Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira reaction provides a reliable method. It typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. Selective coupling at the C5-Br bond of the title compound would be the expected outcome under standard conditions.
Stille Coupling: This reaction utilizes organostannanes as coupling partners. While concerns about the toxicity of tin reagents exist, the Stille reaction is highly effective and often succeeds where other methods fail.
These reactions collectively offer a comprehensive toolkit for the selective, stepwise elaboration of the this compound scaffold.
Chemoselectivity in Cross-Coupling Reactions of Dihalopyrimidines
The presence of two different halogen atoms on the pyrimidine ring of this compound is the basis for its highly useful chemoselective reactivity in cross-coupling reactions. The selectivity is primarily governed by the difference in bond dissociation energies of the C-Br and C-Cl bonds and their relative rates of oxidative addition to the low-valent transition metal catalyst, typically Pd(0).
The generally accepted order of reactivity for aryl halides in oxidative addition is C-I > C-Br > C-Cl. berkeley.edu This trend is a direct consequence of the decreasing strength of the carbon-halogen bond down the group. For the title compound, the C(5)-Br bond is significantly more reactive than the C(2)-Cl bond. This allows for the selective functionalization of the C5 position while leaving the C2 position available for subsequent transformations.
As demonstrated in the Negishi-type coupling with organoindium reagents, reacting 5-bromo-2-chloropyrimidine with a limited amount of the nucleophile leads exclusively to substitution at the C5 position. This principle of chemoselectivity is a cornerstone of synthetic strategies involving di- and polyhalogenated heterocycles, enabling the controlled and sequential introduction of different substituents onto the pyrimidine core. This stepwise approach is invaluable for creating complex molecular architectures and building libraries of diverse compounds for applications such as drug discovery. mdpi.com
Directed Ortho-Metalation and Related Reactions
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. unblog.fr The reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orguwindsor.ca The resulting organolithium species can then be trapped with various electrophiles.
For this compound, the tert-butoxy group at C4 could potentially act as a DMG. Alkoxy groups are known to be moderate directing groups, coordinating with the lithium reagent and directing deprotonation to an adjacent position. researchgate.net In this case, the target would be the C6-H proton. However, the reactivity is complicated by the presence of two halogen atoms, which can undergo halogen-metal exchange, and the inherent acidity of the pyrimidine ring protons.
The likely outcome of treating this substrate with a strong organolithium base (e.g., n-BuLi or LDA) at low temperature would be a competition between several pathways:
Directed Ortho-Metalation: Deprotonation at C6, directed by the C4-O(t-Bu) group.
Halogen-Metal Exchange: Exchange at the more reactive C5-Br position, which is generally a very fast process.
Deprotonation at C6: The C6 proton is inherently acidic due to the electron-withdrawing nature of the two ring nitrogen atoms, which could lead to deprotonation even without strong direction from the alkoxy group.
Studies on related 4-alkoxypyridines and other halo-heterocycles suggest that halogen-metal exchange at the bromine position would likely be a dominant and rapid pathway. researchgate.net However, the use of specific bases, such as lithium amide bases (e.g., LTMP), or specific additives could potentially favor deprotonation at C6. harvard.edunih.govmdpi.comresearchgate.net Careful optimization of the base, solvent, and temperature would be required to achieve selective functionalization at the C6 position via a DoM-type strategy.
Radical Reactions Involving Pyrimidine Halogens
Halogenated aromatic and heteroaromatic compounds can participate in reactions involving radical intermediates, typically initiated by heat, light (photochemistry), or a radical initiator. ump.edu.mylibretexts.org The C-Br and C-Cl bonds in this compound are potential sites for radical transformations.
A common radical reaction is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. libretexts.org This is often achieved using reagents like tri-n-butyltin hydride ((n-Bu)₃SnH) in the presence of a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN). The reaction proceeds via a chain mechanism:
Initiation: The initiator generates a tin radical.
Propagation: The tin radical abstracts the bromine atom from the pyrimidine to form a pyrimidinyl radical and (n-Bu)₃SnBr. This pyrimidinyl radical then abstracts a hydrogen atom from another molecule of (n-Bu)₃SnH to yield the dehalogenated product and regenerate the tin radical.
Termination: Two radical species combine. youtube.comyoutube.com
Given the weaker C-Br bond, selective radical reduction at the C5 position would be expected over the C2 position. Other radical reactions could involve the addition of the initially formed pyrimidinyl radical to π-systems or its participation in radical-mediated C-C bond-forming reactions.
Photochemical reactions also offer a pathway to generate radical species or excited states that can undergo unique transformations. rsc.orgnih.govmdpi.comeurekaselect.com While specific studies on the title compound are scarce, irradiation of bromo-aromatic compounds can lead to homolytic cleavage of the C-Br bond, opening avenues for subsequent reactions that are distinct from thermal or transition metal-catalyzed processes.
Mechanistic Investigations of Pyrimidine Reactivity
The reactivity of this compound in the transformations discussed is underpinned by fundamental mechanistic principles of organometallic and physical organic chemistry.
In palladium-catalyzed cross-coupling reactions, the key selectivity-determining step is often the initial oxidative addition of the C-X bond to the Pd(0) complex. nih.govnih.gov Kinetic and mechanistic studies have consistently shown that the rate of oxidative addition for aryl halides follows the order C-I > C-Br > C-Cl. rsc.orgberkeley.edu This difference is the primary reason for the high chemoselectivity observed in the functionalization of the C5-Br bond over the C2-Cl bond. The mechanism can vary depending on the specific halide and ligand; for instance, oxidative addition of bromobenzene often proceeds via rate-limiting dissociation of a ligand from the Pd(0) complex, whereas for chlorobenzene, the oxidative addition step itself is rate-limiting following a reversible ligand dissociation. berkeley.edunih.gov
In the Buchwald-Hartwig amination, the catalytic cycle involves oxidative addition, formation of a palladium-amido complex via deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. nih.govmit.edu The nature of the ligand is critical in stabilizing the palladium intermediates and promoting the reductive elimination step, which is often turnover-limiting. nih.gov
For directed ortho-metalation, the mechanism involves the coordination of the Lewis acidic lithium reagent to the Lewis basic heteroatom of the directing group. baranlab.org This coordination creates a high local concentration of the base near the ortho-protons, leading to a kinetically favored deprotonation, a phenomenon known as the complex-induced proximity effect (CIPE). This process competes with the kinetically rapid halogen-metal exchange, and the outcome is highly sensitive to the substrate, base, and reaction conditions.
SN(ANRORC) Mechanisms in Pyrimidine Derivatives
The SN(ANRORC) mechanism, an acronym for Addition of the Nucleophile, Ring Opening, and Ring Closure, represents a significant pathway for nucleophilic substitution in electron-deficient heterocyclic systems like pyrimidines. wikipedia.org This mechanism is distinct from the classical SNAr (addition-elimination) pathway and is particularly relevant in reactions involving strong nucleophiles, such as metal amides. wikipedia.org
The canonical SN(ANRORC) mechanism proceeds through the following sequence of events:
Addition of the Nucleophile: The nucleophile initially attacks an electrophilic carbon atom of the pyrimidine ring. In many pyrimidine systems, this attack occurs at a position activated by the ring nitrogen atoms, often C2, C4, or C6.
Ring Opening: Following the initial addition, the pyrimidine ring undergoes cleavage. This is often the rate-determining step and leads to a stable open-chain intermediate. wikipedia.org
Ring Closure: The open-chain intermediate then undergoes a subsequent intramolecular cyclization to form a new heterocyclic ring. This recyclization may or may not involve the original atoms of the pyrimidine core, leading to rearranged products.
A pertinent example that sheds light on the potential for an SN(ANRORC) mechanism in a closely related structure is the amination of 5-bromo-4-tert-butylpyrimidine. researchgate.net A reinvestigation of this reaction provided compelling evidence for an SN(ANRORC) pathway, challenging the previously held belief of a hetaryne-mediated transformation. researchgate.net In this study, isotopic labeling with 15N was instrumental in demonstrating that the reaction proceeds to a significant extent through an initial attack of the amide ion at the C2 position, followed by ring opening and subsequent recyclization to yield the final amino-substituted pyrimidine. researchgate.net
While direct experimental studies on this compound are not extensively reported in this specific context, the structural similarities to 5-bromo-4-tert-butylpyrimidine suggest that it could also be susceptible to SN(ANRORC) type transformations under appropriate conditions, particularly with strong nucleophiles like sodium amide in liquid ammonia. The presence of the chloro group at the C2 position provides a potential site for initial nucleophilic attack, which could initiate the ring-opening cascade.
Table 1: Key Steps in the SN(ANRORC) Mechanism
| Step | Description | Key Intermediates |
| 1. Nucleophilic Addition | The nucleophile attacks an electrophilic carbon on the pyrimidine ring. | σ-complex (Meisenheimer-like) |
| 2. Ring Opening | The pyrimidine ring cleaves to form a more stable, open-chain species. | Open-chain intermediate |
| 3. Ring Closure | The open-chain intermediate cyclizes to form the final product. | New heterocyclic ring |
Hetaryne Intermediates and Related Pathways in Pyrimidine Transformations
The formation of highly reactive hetaryne intermediates is another plausible mechanistic pathway in the reactions of halopyrimidines with strong bases. These intermediates are heterocyclic analogues of benzyne and are characterized by a formal triple bond within the aromatic ring.
The generation of a hetaryne intermediate typically involves a two-step elimination-addition sequence:
Deprotonation: A strong base abstracts a proton from a carbon atom adjacent to a halogen-bearing carbon.
Halide Elimination: The resulting anion then expels the halide ion to form the hetaryne.
Once formed, the hetaryne is a potent electrophile and rapidly reacts with any available nucleophile in the reaction medium. The nucleophilic addition can occur at either carbon atom of the "triple" bond, often leading to a mixture of regioisomeric products.
In the context of pyrimidine chemistry, the formation of a 4,5-didehydropyrimidine intermediate has been proposed to explain the products of certain amination reactions. knu.ua However, as mentioned earlier, the intermediacy of hetarynes in some pyrimidine systems has been a subject of debate, with the SN(ANRORC) mechanism offering a compelling alternative explanation for the observed products in specific cases. researchgate.net
For this compound, the potential for hetaryne formation would depend on the reaction conditions, particularly the strength of the base employed. A strong base could potentially deprotonate the C6 position, leading to the elimination of the bromide at C5 to form a 5,6-didehydropyrimidine. Alternatively, deprotonation at C6 followed by elimination of the chloride at C2 is less likely due to the larger distance. The presence of the bulky tert-butoxy group at C4 might sterically hinder the approach of a base to the C5-proton, potentially influencing the viability of this pathway.
It is crucial to note that the SN(ANRORC) and hetaryne pathways are not mutually exclusive and can sometimes compete, with the predominant mechanism being dictated by the specific substrate, nucleophile, and reaction conditions. knu.ua The subtle interplay of electronic and steric effects of the substituents on the pyrimidine ring ultimately determines the favored reaction course.
Table 2: Comparison of SN(ANRORC) and Hetaryne Mechanisms in Pyrimidines
| Feature | SN(ANRORC) Mechanism | Hetaryne Mechanism |
| Key Intermediate | Open-chain species | Didehydropyrimidine (Hetaryne) |
| Initial Step | Nucleophilic addition to the ring | Deprotonation adjacent to a leaving group |
| Product Formation | Ring closure of the open-chain intermediate | Nucleophilic addition to the hetaryne |
| Evidence | Isotopic labeling studies showing ring atom scrambling | Formation of cine-substitution products |
Utility of 5 Bromo 4 Tert Butoxy 2 Chloropyrimidine As a Precursor in Organic Synthesis
Construction of Complex Pyrimidine (B1678525) Derivatives
The strategic placement of orthogonally reactive sites on 5-Bromo-4-(tert-butoxy)-2-chloropyrimidine allows for its use in the stepwise and controlled synthesis of highly substituted pyrimidine derivatives. The chlorine atom at the C2 position and the bromine atom at the C5 position are particularly amenable to a variety of transformations. These positions can readily participate in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This enables the introduction of a wide range of substituents, including alkyl, aryl, heteroaryl, and amino groups.
The tert-butoxy (B1229062) group at the C4 position often serves as a protecting group for a hydroxyl functionality, which can be deprotected under acidic conditions to reveal a pyrimidone moiety. Alternatively, it can be displaced by strong nucleophiles. This multi-handle approach allows synthetic chemists to selectively modify the molecule at different positions, building molecular complexity in a predictable manner. This capability is crucial in medicinal chemistry, where the pyrimidine scaffold is a core component of many biologically active compounds, including kinase inhibitors where specific substitution patterns are required for potency and selectivity. mdpi.com
Table 1: Reactivity at Different Positions of the Pyrimidine Core
| Position | Functional Group | Common Reactions | Potential Substituents |
| C2 | Chlorine | Nucleophilic Substitution, Cross-Coupling | Amines, Alkoxides, Aryl groups, Alkynes |
| C4 | tert-Butoxy | Deprotection (Acidic), Nucleophilic Displacement | Hydroxyl (after deprotection), Amines |
| C5 | Bromine | Cross-Coupling, Lithiation-Substitution | Aryl/Heteroaryl groups, Alkyl groups, Carbonyls |
Access to Fused Heterocyclic Systems Containing Pyrimidine Moieties
Beyond serving as a scaffold for simple substitution, this compound is an excellent starting material for the synthesis of fused heterocyclic systems. These are structures where one or more additional rings are annulated onto the pyrimidine core. Such fused systems are of significant interest in pharmaceutical research due to their rigid conformations and ability to present functional groups in well-defined spatial orientations, often leading to high-affinity interactions with biological targets.
The synthesis of these systems typically involves a two-step process where the bromo and chloro groups are first replaced with substituents bearing appropriate functional groups. In a subsequent step, an intramolecular cyclization reaction is induced to form the new ring. For instance, a substituent introduced at the C5 position via a Suzuki coupling could contain a functional group that subsequently reacts with a nucleophile introduced at the C4 position, leading to the formation of a fused ring. This strategy provides access to important scaffolds like thienopyrimidines and pyrrolopyrimidines, which are known to be privileged structures in the development of potent kinase inhibitors for anticancer therapies. nih.govresearchgate.net
Role in Scaffold Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy used in modern drug discovery to efficiently generate libraries of structurally diverse small molecules for biological screening. nih.govnih.gov The goal of DOS is to explore a broad range of "chemical space" to identify novel molecular scaffolds that can modulate new biological targets. nih.gov this compound is an ideal building block for DOS campaigns due to its multiple points of diversification.
Starting from this single precursor, chemists can employ divergent synthetic pathways. By applying different reaction conditions or coupling partners to the C2, C4, and C5 positions, a vast and diverse library of compounds can be rapidly assembled. For example, one branch of a synthesis might involve a Suzuki reaction at C5, while another involves a Sonogashira coupling at the same position, leading to fundamentally different molecular skeletons. This approach allows for the creation of collections of molecules that are diverse in terms of their core structures, stereochemistry, and functional group arrays, which is essential for increasing the probability of discovering new bioactive agents. researchgate.net
Precursor for Advanced Pharmaceutical Intermediates and Inhibitor Scaffolds
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to form key hydrogen bonds and participate in other interactions makes it a frequent choice for the design of enzyme inhibitors. This compound serves as a key precursor for many of these advanced pharmaceutical intermediates.
A prominent example of the utility of the 5-bromo-2-chloropyrimidine (B32469) scaffold is in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. google.comacs.org The synthesis of Macitentan involves the sequential substitution of the chloro and bromo positions on the pyrimidine ring to build the final complex structure. acs.org Furthermore, various substituted pyrimidines derived from similar precursors are foundational to the development of potent and selective inhibitors for a range of enzyme classes, including phosphodiesterase 5 (PDE5) inhibitors and numerous protein kinase inhibitors targeting signaling pathways implicated in cancer. mdpi.comnih.govnih.gov
Table 2: Examples of Drug Scaffolds Derived from Substituted Pyrimidines
| Drug/Inhibitor Class | Target | Therapeutic Area |
| Macitentan | Endothelin Receptors (ET-A/ET-B) | Pulmonary Hypertension |
| Kinase Inhibitors | Various Protein Kinases (e.g., ABL, EGFR) | Oncology |
| PDE5 Inhibitors | Phosphodiesterase 5 | Erectile Dysfunction |
Building Block for Ligands in Coordination Chemistry Research
In the field of coordination chemistry, there is a continuous need for versatile building blocks to construct novel ligands for metal ions. These ligands are central to the development of new catalysts, metal-organic frameworks (MOFs), and imaging agents. The pyrimidine core itself contains two nitrogen atoms that can coordinate to metal centers.
This compound provides a platform for creating more complex, multidentate ligands. The reactive chloro and bromo sites can be functionalized with additional coordinating groups, such as pyridyl, carboxylate, or phosphine (B1218219) moieties, through standard cross-coupling reactions. mdpi.com This allows for the rational design of ligands with specific "bite angles" and coordination pockets tailored for particular metal ions. By controlling the type and position of these appended coordinating groups, researchers can fine-tune the electronic and steric properties of the resulting metal complexes, influencing their reactivity, stability, and photophysical properties. evitachem.com
Structure Activity Relationship Sar Investigations of Pyrimidine Derivatives Synthesized from 5 Bromo 4 Tert Butoxy 2 Chloropyrimidine
Impact of Substituent Variation on Molecular Recognition and Interactions
The biological activity of pyrimidine (B1678525) derivatives is profoundly influenced by the nature and position of their substituents, which dictate the molecule's ability to interact with its biological target. SAR studies on pyrimidine-based compounds, such as those derived from structurally similar precursors like 5-bromo-2,4-dichloropyrimidine (B17362), reveal that even minor chemical modifications can lead to significant changes in potency and selectivity.
For instance, in the development of endothelin receptor antagonists, a series of pyrimidine derivatives was synthesized to explore the impact of substituents at various positions. The pyrimidine core acts as a central scaffold, presenting functional groups in a specific spatial orientation for optimal interaction with the receptor's binding pocket. Variation of substituents at the positions corresponding to the chloro and tert-butoxy (B1229062) groups in the parent compound can dramatically alter binding affinity.
Key Research Findings on Substituent Impact:
| Substituent Position | Type of Variation | Observed Impact on Molecular Recognition |
| Pyrimidine C2-Position | Replacement of chloro group with various amines | Significantly influences hydrogen bonding and van der Waals interactions with the target protein. |
| Pyrimidine C4-Position | Substitution of the alkoxy group with different anilines | Modulates the electronic and steric profile, affecting the overall conformation and fit within the binding site. |
| Pyrimidine C5-Position | Introduction of different aryl or alkyl groups via coupling reactions | Can enhance potency by accessing additional hydrophobic pockets within the target. |
| Pyrimidine C6-Position | Modification with aromatic and secondary amine moieties | Has been shown to be highly beneficial for optimizing potency in certain classes of receptor ligands. nih.gov |
These findings underscore the principle that the pyrimidine nucleus is a highly adaptable scaffold. The systematic replacement of the chloro and tert-butoxy groups of 5-Bromo-4-(tert-butoxy)-2-chloropyrimidine with a variety of other functional groups allows for a fine-tuning of the molecule's interaction with its biological target, leading to improved efficacy and selectivity.
Rational Design and Synthesis of Pyrimidine Analogues for Research
The rational design of pyrimidine analogues from this compound leverages its chemical reactivity to create libraries of compounds for biological screening. The chlorine atom at the C2 position and the bromine atom at the C5 position are particularly useful handles for introducing molecular diversity through various cross-coupling reactions.
A common synthetic strategy involves the sequential substitution of the halogen atoms. For example, the more reactive chlorine at the C2 position can be displaced by a nucleophile, followed by a subsequent modification at the C5 position using a Suzuki or other palladium-catalyzed cross-coupling reaction. This stepwise approach allows for the controlled and predictable synthesis of a wide array of analogues.
In a study focused on developing potent kinase inhibitors, a similar scaffold, 5-bromo-2,4-dichloropyrimidine, was utilized. nih.gov The synthetic route involved an initial nucleophilic aromatic substitution (SNAr) at the C4 position, followed by a second SNAr reaction at the C2 position, and finally a Suzuki coupling at the C5 position. This systematic approach enabled the exploration of the chemical space around the pyrimidine core to identify compounds with optimal activity.
Example of a Synthetic Pathway for Pyrimidine Analogues:
| Step | Reaction Type | Reagents | Purpose |
| 1 | Nucleophilic Aromatic Substitution (SNAr) | Various anilines, DIPEA, isopropanol | Introduce diversity at the C4-position by replacing the tert-butoxy group (in an analogous synthesis). nih.gov |
| 2 | Nucleophilic Aromatic Substitution (SNAr) | Various amines, p-TsOH·H₂O, butanol | Introduce diversity at the C2-position by replacing the chloro group. nih.gov |
| 3 | Suzuki–Miyaura Coupling | Arylboronate esters, Pd(dppf)Cl₂, KOAc, dioxane | Introduce diversity at the C5-position by replacing the bromo group. nih.gov |
This rational and modular synthetic approach is crucial for generating focused libraries of compounds, which can then be screened to build a comprehensive understanding of the SAR for a particular biological target.
Influence of Halogenation and Alkoxy Substituents on Molecular Topology and Electronic Properties
The halogen and alkoxy substituents on the this compound ring play a critical role in defining the molecule's physicochemical properties, which in turn affect its biological activity. These groups influence the molecule's shape (topology) and the distribution of electrons within the aromatic system (electronic properties).
The bromine atom at the C5 position is an electron-withdrawing group that can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The tert-butoxy group at the C4 position is a bulky, electron-donating group. Its size can impose steric constraints that influence the preferred conformation of the molecule and its analogues.
The electronic properties of the pyrimidine ring are significantly perturbed by these substituents. The interplay between the electron-withdrawing halogens and the electron-donating alkoxy group modulates the reactivity of the different positions on the ring and influences the strength of intermolecular interactions such as hydrogen bonds and π-π stacking.
Effects of Substituents on Pyrimidine Properties:
| Substituent | Property | Influence on Molecular Topology and Electronic Properties |
| 5-Bromo | Halogenation | Electron-withdrawing; can participate in halogen bonding; influences ring reactivity. |
| 4-tert-butoxy | Alkoxy Group | Bulky, electron-donating; imposes steric hindrance; affects molecular conformation. |
| 2-Chloro | Halogenation | Electron-withdrawing; acts as a leaving group for nucleophilic substitution. |
Computational studies and spectroscopic analyses of substituted pyrimidines have shown that halogen bond interactions can significantly shift vibrational normal modes and NMR peaks, providing a quantitative measure of the strength of these interactions. nih.govnih.gov This fundamental understanding of how substituents modify the core properties of the pyrimidine ring is essential for the rational design of new bioactive molecules.
Design Principles for Pyrimidine-Based Scaffolds in Target-Oriented Synthesis
The design of pyrimidine-based scaffolds for target-oriented synthesis is guided by several key principles aimed at maximizing the likelihood of discovering potent and selective drug candidates. The pyrimidine ring is often chosen as a central scaffold because it is a bioisostere for other aromatic systems, such as the purine (B94841) nucleus found in adenosine (B11128) triphosphate (ATP), making it an excellent starting point for designing kinase inhibitors.
One of the primary design principles is to leverage the known binding modes of existing ligands for a particular target. By understanding the key interactions that govern binding, medicinal chemists can design new pyrimidine derivatives that retain these essential interactions while exploring new chemical space to improve properties such as potency, selectivity, and metabolic stability.
For example, in the design of inhibitors for TBK1/IKKε kinases, a 2,4-diamino-5-cyclopropyl pyrimidine scaffold was developed. nih.gov The design process involved systematically modifying the substituents at different positions of the pyrimidine ring to optimize interactions with the kinase active site.
Key Design Principles for Pyrimidine Scaffolds:
| Principle | Description | Application in Target-Oriented Synthesis |
| Scaffold Hopping | Replacing a known core structure with a different one (e.g., pyrimidine) while maintaining key binding interactions. | Used to discover novel chemical series with improved drug-like properties. |
| Bioisosterism | Substituting functional groups with others that have similar physicochemical properties to enhance activity or reduce toxicity. | The pyrimidine ring itself can act as a bioisostere for other heterocyclic systems. |
| Structure-Based Design | Utilizing the three-dimensional structure of the target protein to guide the design of complementary ligands. | Allows for the rational placement of functional groups to maximize binding affinity. |
| Fragment-Based Design | Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads. | Pyrimidine fragments are often used as starting points in such campaigns. |
By applying these principles, researchers can effectively utilize versatile building blocks like this compound to generate novel pyrimidine derivatives with a high probability of possessing the desired biological activity for a specific therapeutic target.
Advanced Characterization and Computational Studies of 5 Bromo 4 Tert Butoxy 2 Chloropyrimidine and Its Derivatives
Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)
The definitive structural confirmation of 5-Bromo-4-(tert-butoxy)-2-chloropyrimidine relies on a combination of modern spectroscopic techniques. These methods provide complementary information about the molecular framework, connectivity of atoms, and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the carbon-hydrogen framework. In the ¹H NMR spectrum, the tert-butoxy (B1229062) group would exhibit a characteristic singlet, integrating to nine protons, typically in the upfield region. The pyrimidine (B1678525) ring possesses a single proton at the C6 position, which would appear as a distinct singlet in the aromatic region of the spectrum. ¹³C NMR spectroscopy would further corroborate the structure, showing signals for the four distinct carbon atoms of the pyrimidine ring and the carbons of the tert-butoxy group. The chemical shifts of the ring carbons would be influenced by the attached substituents: the electron-withdrawing chlorine and bromine atoms and the electron-donating tert-butoxy group.
Mass Spectrometry (MS) serves to determine the compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₈H₁₀BrClN₂O. The mass spectrum would also display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a definitive indicator for the presence of these halogens in the molecule.
Infrared (IR) Spectroscopy is used to identify the functional groups within the molecule. evitachem.com The IR spectrum of this compound would show characteristic absorption bands corresponding to C-H stretching and bending vibrations of the tert-butyl group. Additionally, vibrations associated with the pyrimidine ring, such as C=N and C=C stretching, would be observable in the fingerprint region (typically 1600-1400 cm⁻¹). evitachem.com The C-O stretching of the ether linkage and C-Cl and C-Br stretching vibrations would also be present at lower frequencies.
| Spectroscopic Technique | Expected Observations for this compound | Information Gained |
| ¹H NMR | Singlet (~1.6 ppm, 9H), Singlet (~8.5 ppm, 1H) | Confirms presence of tert-butyl group and single pyrimidine proton; shows connectivity. |
| ¹³C NMR | Signals for pyrimidine carbons and tert-butyl carbons | Reveals the complete carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | Molecular ion peak with characteristic isotopic pattern for Br and Cl | Confirms molecular weight and elemental formula (C₈H₁₀BrClN₂O). |
| Infrared (IR) Spectroscopy | C-H, C=N, C=C, C-O, C-Cl, C-Br stretching and bending vibrations | Identifies key functional groups and bonds within the molecule. |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and torsional angles, offering a definitive confirmation of the molecular geometry and intermolecular interactions, such as packing forces in the crystal lattice.
For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the pyrimidine ring and the specific orientation of its substituents. The analysis would precisely measure the C-Br, C-Cl, and C-O bond lengths, providing insight into the electronic effects of the substituents on the aromatic system. Furthermore, the conformation of the bulky tert-butoxy group relative to the pyrimidine ring could be definitively established. While DFT calculations can provide optimized geometrical parameters, these are often compared with experimental data from X-ray structures for validation. jchemrev.comjchemrev.com
Although the specific crystal structure of this compound is not widely reported in publicly accessible databases, the technique remains the gold standard for solid-state structural analysis of such derivatives.
Computational Chemistry Approaches
Computational methods provide deep theoretical insights into the behavior of molecules, complementing experimental findings. These approaches are invaluable for predicting properties, understanding reaction mechanisms, and simulating molecular interactions.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. ijcce.ac.ir For pyrimidine derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize the molecular geometry and compute a variety of quantum chemical descriptors. samipubco.comtandfonline.com
Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The E-HOMO is related to the molecule's ability to donate electrons, while the E-LUMO reflects its electron-accepting character. samipubco.com The energy gap between HOMO and LUMO (ΔE = E-LUMO - E-HOMO) is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
Other calculated properties, such as ionization potential, electron affinity, electronegativity, and global chemical hardness, help to build a comprehensive reactivity profile. tandfonline.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.
| Quantum Chemical Parameter | Significance | Typical Application for Pyrimidine Derivatives |
| E-HOMO | Electron-donating ability | Predicts susceptibility to electrophilic attack. samipubco.com |
| E-LUMO | Electron-accepting ability | Predicts susceptibility to nucleophilic attack. samipubco.com |
| Energy Gap (ΔE) | Chemical reactivity and stability | A smaller gap indicates higher reactivity. jchemrev.com |
| Dipole Moment | Polarity and intermolecular interactions | Influences solubility and binding interactions. jchemrev.com |
| Mulliken Atomic Charges | Charge distribution on atoms | Identifies reactive sites within the molecule. tandfonline.com |
Molecular Dynamics Simulations of Pyrimidine System Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For pyrimidine systems, MD simulations can provide critical insights into their behavior in different environments, such as in aqueous solution or interacting with biological macromolecules. researchgate.netresearchgate.net
An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with solvent molecules (e.g., water). By applying a force field (like AMBER or CHARMM) that describes the potential energy of the system, the simulation calculates the trajectory of every atom based on Newton's laws of motion. aip.org
These simulations can be used to study:
Solvation Effects: How solvent molecules arrange around the pyrimidine derivative and the energetic consequences of this organization. researchgate.netresearcher.life
Interactions with Biomolecules: If placed in a system with a protein or nucleic acid, MD simulations can model the binding process, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate binding free energies.
Simulations can be run for nanoseconds to microseconds, with advanced techniques like replica exchange with solute tempering (REST) used to enhance conformational sampling and overcome energy barriers. aip.org
Reaction Pathway Modeling and Transition State Analysis
For pyrimidines, reaction pathway modeling can be applied to both their synthesis and subsequent functionalization reactions. The synthesis of the pyrimidine core itself occurs through well-established biological routes, such as the de novo synthesis pathway, which involves six enzymatic steps to form uridine (B1682114) monophosphate (UMP) from simple precursors like aspartate and carbamoyl (B1232498) phosphate. nih.govwpmucdn.commicrobenotes.com Computational models can be used to study the mechanism of each enzymatic step, clarifying the role of active site residues and the structure of transition states.
In laboratory synthesis, modeling can be used to understand reactions involving this compound, such as nucleophilic substitution at the C2 or C4 positions or palladium-catalyzed cross-coupling reactions at the C5-bromo position. By calculating the energies of reactants, products, and all transition states along the proposed reaction coordinate, chemists can predict the most favorable reaction pathway, understand regioselectivity, and optimize reaction conditions. This analysis provides a theoretical foundation for designing more efficient and selective synthetic routes.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes for Halogenated Pyrimidines
The synthesis of halogenated pyrimidines is undergoing a significant transformation, driven by the principles of green and sustainable chemistry. Traditional methods often rely on harsh reagents and generate considerable waste. rsc.org Future research is intensely focused on developing cleaner, more efficient, and economically viable synthetic protocols.
Key trends in this area include:
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques are being increasingly adopted to accelerate reaction rates, improve yields, and reduce the formation of byproducts in pyrimidine (B1678525) synthesis. mdpi.comthieme.de Ultrasound irradiation, for instance, has emerged as a powerful tool for both the construction and derivatization of the pyrimidine core. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly valued for their ability to construct complex molecules from three or more starting materials in a single step, which aligns with the goals of atom economy and reduced waste. rsc.orgpnas.org The development of novel MCRs for pyrimidine synthesis is an active area of research. mdpi.com
Novel Catalytic Systems: There is a continuous search for more robust and recyclable catalysts. This includes the use of nanocatalysts and organocatalysts to drive reactions under milder conditions. mdpi.com For example, an iridium-catalyzed multicomponent synthesis has been developed that produces pyrimidines from amidines and alcohols, liberating only hydrogen and water as byproducts. pnas.orgwikipedia.org
C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized substrates, thereby streamlining synthetic pathways and reducing waste. researchgate.net Recent advances have enabled the direct introduction of functional groups onto the pyrimidine core, offering a more atom-economical approach to creating diverse derivatives. researchgate.net
Solvent-Free and Aqueous Synthesis: Moving away from hazardous organic solvents is a central goal of green chemistry. Research into solventless reaction conditions or the use of water as a benign solvent is gaining traction for the synthesis of pyrimidine derivatives. rsc.orggrowingscience.com
These sustainable approaches are not only environmentally beneficial but also offer financial advantages through reduced energy consumption, shorter reaction times, and simplified purification processes. rsc.org
Exploration of Novel Reactivity Patterns and Functionalization Strategies for 5-Bromo-4-(tert-butoxy)-2-chloropyrimidine
The unique electronic properties of this compound, with its electron-deficient ring and distinct halogen substituents, make it a prime candidate for exploring novel chemical transformations. The different reactivities of the chlorine at the C2 position and the bromine at the C5 position allow for selective and sequential functionalization.
Future research in this domain will likely concentrate on:
Site-Selective Cross-Coupling Reactions: The differential reactivity of the C-Cl and C-Br bonds is crucial for programmed synthesis. Research will continue to refine catalytic systems (e.g., palladium-based catalysts) to achieve high selectivity in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the controlled, stepwise introduction of various aryl, heteroaryl, and alkynyl groups at either the C2 or C5 position. The 2,5-dihalopyrimidine scaffold is a useful electrophile for these transformations. chemicalbook.com
Direct C-H Functionalization: While the halogen atoms provide primary reaction handles, direct functionalization of the C-H bond at the C6 position represents an efficient route to introduce further complexity. Developing methodologies for the regioselective C-H activation and functionalization of this specific position on the substituted pyrimidine ring is a significant area of interest.
Novel Ring Transformation Reactions: Pyrimidine rings can be transformed into other heterocyclic systems. Investigating the conditions under which this compound can undergo ring-opening and ring-closing cascades to form novel heterocyclic structures is an emerging area.
Photoredox Catalysis: Visible-light-driven photoredox catalysis offers a mild and environmentally friendly way to generate radical intermediates. Applying this technology to the functionalization of halogenated pyrimidines can unlock new reaction pathways that are not accessible through traditional thermal methods, enabling, for example, site-selective amination or alkylation. nih.gov
The table below summarizes the key reactive sites on this compound and the potential transformations being explored.
| Position | Halogen | Typical Reactivity | Emerging Functionalization Strategies |
| C2 | Chlorine | Nucleophilic Aromatic Substitution, Cross-Coupling | Photoredox-mediated reactions, C-H activation of adjacent groups |
| C5 | Bromine | Cross-Coupling (e.g., Suzuki, Sonogashira) | Halogen-metal exchange, Radical-based functionalization |
| C6 | Hydrogen | Deprotonation (with strong bases) | Direct C-H arylation/alkylation, Metal-catalyzed C-H activation |
Application in Advanced Materials Science Research, such as Fluorophores and Electron-Transporting Compounds
The pyrimidine core is an attractive scaffold for the design of advanced materials due to its planar structure, thermal stability, and tunable electronic properties. nih.gov The functionalization of this compound provides a pathway to novel materials with tailored optical and electronic characteristics.
Emerging trends in this application area include:
Development of Novel Fluorophores: Pyrimidine derivatives are being investigated as core structures for fluorescent probes and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net By introducing electron-donating and electron-withdrawing groups onto the pyrimidine ring through cross-coupling reactions, "push-pull" systems can be created. mdpi.comnih.gov These systems often exhibit interesting photophysical properties like aggregation-induced emission (AIE), making them suitable for bioimaging applications, particularly for visualizing lipid droplets. mdpi.comnih.gov The strategic placement of substituents can tune the emission wavelength and quantum yield. rsc.org
Electron-Transporting Materials: The electron-deficient nature of the pyrimidine ring makes it a promising component in electron-transporting materials for use in organic electronics. The de novo biosynthesis of pyrimidines is intrinsically linked to the mitochondrial electron transport chain, highlighting the inherent electronic properties of the scaffold. pnas.orgbiorxiv.org Research is focused on synthesizing pyrimidine-containing polymers and small molecules that can efficiently accept and transport electrons in devices like organic field-effect transistors (OFETs) and OLEDs.
The table below outlines the key properties of pyrimidine-based materials and their potential applications.
| Property | Rationale | Potential Application |
| Fluorescence | Rigid, planar structure; potential for creating "push-pull" systems by functionalization. | Bioimaging probes, Organic Light-Emitting Diodes (OLEDs), Chemosensors. rsc.org |
| Electron Transport | Electron-deficient π-system facilitates electron acceptance and mobility. | Electron-transport layers in OLEDs, n-type semiconductors in Organic Field-Effect Transistors (OFETs). |
| Aggregation-Induced Emission (AIE) | Specific substitution patterns can lead to high emission in the aggregated or solid state. | Solid-state lighting, fluorescent sensors for biological systems. mdpi.com |
Integration with Flow Chemistry and Automated Synthesis Platforms for Pyrimidine Derivatives
To accelerate the discovery and optimization of pyrimidine derivatives, researchers are increasingly turning to automated synthesis and flow chemistry. These technologies offer precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and the potential for high-throughput screening.
Future directions in this area involve:
Automated Platforms for Library Synthesis: Integrating flow reactors with automated liquid handlers and purification systems allows for the rapid synthesis of large libraries of pyrimidine derivatives. This high-throughput approach is invaluable for drug discovery and materials science, enabling the systematic exploration of structure-activity or structure-property relationships.
Real-Time Reaction Monitoring: The integration of in-line analytical techniques (e.g., NMR, IR, MS) into flow systems provides real-time data on reaction progress. This allows for rapid optimization of reaction conditions and facilitates a deeper understanding of reaction mechanisms.
Machine Learning for Reaction Optimization: By combining automated synthesis platforms with machine learning algorithms, it is possible to develop predictive models for reaction outcomes. These algorithms can intelligently explore the reaction space to identify optimal conditions for the synthesis of specific pyrimidine targets, minimizing the number of experiments required.
The adoption of these technologies will be crucial for efficiently exploring the vast chemical space accessible from versatile building blocks like this compound, accelerating the pace of innovation in both medicine and materials science. nih.gov
Q & A
Q. How does the tert-butoxy group affect the compound’s stability under acidic or basic conditions?
- Degradation pathways :
- Acidic conditions : tert-Butoxy group undergoes hydrolysis to form 4-hydroxypyrimidine derivatives.
- Basic conditions : Base-induced elimination may form pyrimidine ring-opened products.
- Mitigation : Use pH-neutral buffers during reactions and avoid prolonged exposure to extremes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
